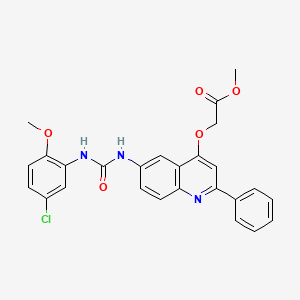

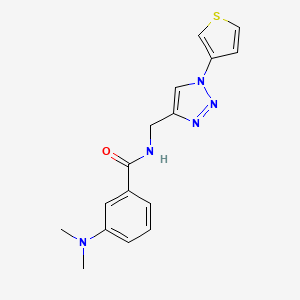

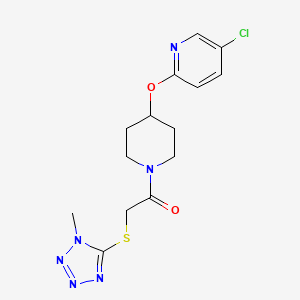

![molecular formula C22H18ClNOS B2565415 1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide CAS No. 866040-28-0](/img/structure/B2565415.png)

1-chloro-N-(4-isopropylphenyl)naphtho[2,1-b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis of Naphtho[2,1-b]thiophene Derivatives

Research has demonstrated methods for synthesizing naphtho[2,1-b]thiophene derivatives, which are important for developing organic materials with potential applications in electronics, photonics, and as intermediates in pharmaceutical synthesis. For instance, the synthesis of N-(3-dimethylaminopropyl)-6-substituted naphtho[2,1-b]thiophenes-4-carboxamides through oxidative-photo-cyclization of α-(2-thienyl)-β-arylacrylic acids showcases a method for obtaining these compounds (Y. Ming & D. Boykin, 1988).

Photocyclization Techniques

Photocyclization techniques are central to the creation of novel polycyclic heterocyclic ring systems, involving naphtho[2,1-b]thiophene derivatives. For example, the work on photocyclization of 3-chloro-N-(3-phenanthryl)thieno[2,3-b]thiophene-2-carboxamide to yield specific structural isomers demonstrates the potential to generate unique molecular frameworks with specific electronic and optical properties (Jiann-Kuan Luo et al., 1997).

Biodegradation Studies

Naphthothiophenes, including derivatives similar to the one , have been studied for their environmental impact, particularly in terms of biodegradation. Research into bacterial transformations of naphthothiophenes elucidates how these compounds, as minor components of fossil fuels, undergo degradation by specific Pseudomonas strains, highlighting the ecological aspects of their behavior in the environment (K. Kropp et al., 1997).

Organic Materials Development

The scalable synthesis of naphthothiophene and benzodithiophene scaffolds for π-conjugated synthons in organic materials indicates the relevance of such compounds in the synthesis of organic electronic materials. The synthesis involves direct arylation and cross aldol condensation, providing an efficient pathway for the annulation and π-extension, suitable for incorporation into π-conjugated polymers (A. Nitti et al., 2018).

properties

IUPAC Name |

1-chloro-N-(4-propan-2-ylphenyl)benzo[e][1]benzothiole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClNOS/c1-13(2)14-7-10-16(11-8-14)24-22(25)21-20(23)19-17-6-4-3-5-15(17)9-12-18(19)26-21/h3-13H,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGOOYCXJKWLLHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC4=CC=CC=C43)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

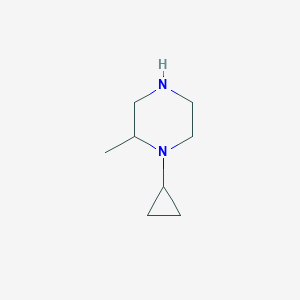

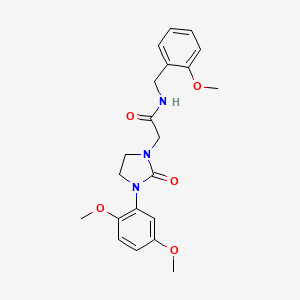

![N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2565332.png)

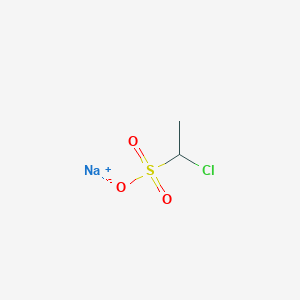

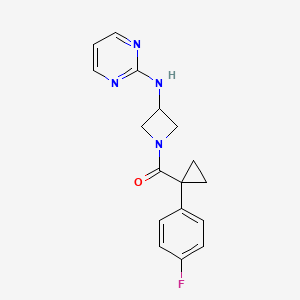

![N-[1-[4-(2-Oxo-1,3-oxazinan-3-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2565338.png)

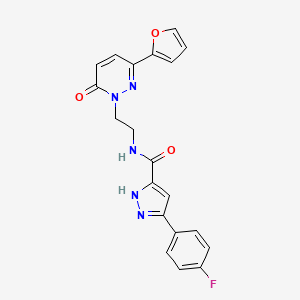

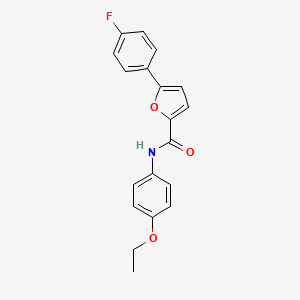

![methyl 2-((2-(2-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2565343.png)

![1-[(tert-butoxy)carbonyl]-3,5-dimethylpiperidine-2-carboxylic acid, Mixture of diastereomers](/img/structure/B2565344.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-methoxy-2-(o-tolyl)ethyl)oxalamide](/img/structure/B2565347.png)